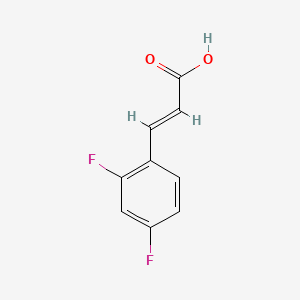

2,4-Difluorocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDXPFJQTKGTFP-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94977-52-3, 774-73-2 | |

| Record name | 2,4-Difluorocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 774-73-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to trans-2,4-Difluorocinnamic Acid: Properties, Synthesis, and Applications

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2,4-Difluorocinnamic acid, identified by CAS Number 94977-52-3, is a fluorinated aromatic carboxylic acid that serves as a pivotal building block in modern organic synthesis.[1][2] Its structure, featuring a cinnamic acid backbone with two fluorine atoms at the 2 and 4 positions of the phenyl ring, imparts unique chemical and physical properties that are highly sought after in medicinal chemistry and materials science.[2] The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making trans-2,4-Difluorocinnamic acid a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its core properties, synthesis, analytical methodologies, and potential applications, designed to be a critical resource for professionals in research and development.

Core Physicochemical and Structural Properties

The defining characteristics of trans-2,4-Difluorocinnamic acid are summarized below. The presence of two electron-withdrawing fluorine atoms on the aromatic ring influences the molecule's acidity, reactivity, and intermolecular interactions.

| Property | Value | Reference(s) |

| CAS Number | 94977-52-3 | [3][4][5][6] |

| Molecular Formula | C₉H₆F₂O₂ | [1][5][7] |

| Molecular Weight | 184.14 g/mol | [1][3][7] |

| Appearance | White to pale yellow powder or crystalline solid | [1][2][8][9] |

| Melting Point | 216-218 °C | [3][8][10] |

| Boiling Point | 272.0 ± 25.0 °C (Predicted) | [8][10] |

| Density | 1.379 g/cm³ (Predicted) | [10] |

| pKa | 4.29 ± 0.13 (Predicted) | [8] |

| Solubility | Sparingly soluble in water | [1] |

| InChI Key | PQDXPFJQTKGTFP-DUXPYHPUSA-N | [3] |

| Canonical SMILES | C1=CC(=C(C=C1F)F)/C=C/C(=O)O | [9] |

Synthesis and Chemical Reactivity

The synthesis of trans-2,4-Difluorocinnamic acid is achievable through established organic chemistry reactions. One documented method involves a palladium-catalyzed Heck-type reaction between a diazonium salt and acrylic acid.

Detailed Synthesis Protocol: Palladium-Catalyzed Coupling

This protocol is adapted from a described synthesis of (E)-3-(2,4-difluorophenyl)acrylic acid.[8]

Step 1: Diazotization of 2,3-Difluoroaniline

-

In a reaction vessel cooled to 0 °C, prepare a mixture of 124 mL of concentrated hydrochloric acid, sulfuric acid, and 472 mL of water.

-

Slowly add 77.5 g of 2,3-difluoroaniline dropwise to the cooled acid mixture, maintaining the temperature at 0 °C.

-

Prepare a solution of 48.3 g of sodium nitrite in 90 mL of water. Slowly add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 0 °C.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Add sulfamic acid portion-wise to quench any excess nitrous acid.

Step 2: Heck-Type Coupling Reaction

-

In a separate vessel, add 0.34 g of palladium(II) acetate to 54.8 g of acrylic acid and heat the mixture to 47 °C.

-

Slowly add the previously prepared diazonium salt solution dropwise to the acrylic acid mixture over 2 hours. Critically, maintain the reaction temperature between 47-49 °C.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for 2 hours to drive the reaction to completion.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the solid product thoroughly with water to remove inorganic salts.

-

Dry the product to obtain (E)-3-(2,4-difluorophenyl)acrylic acid.

Caption: Synthesis workflow for this compound.

Chemical Reactivity

trans-2,4-Difluorocinnamic acid possesses three primary sites of reactivity: the carboxylic acid, the alkene, and the aromatic ring.

-

Carboxylic Acid: The -COOH group can undergo standard reactions such as esterification (reaction with alcohols), amide bond formation (reaction with amines using coupling agents), and reduction to the corresponding alcohol.[2]

-

Alkene: The α,β-unsaturated double bond is susceptible to addition reactions, including catalytic hydrogenation to yield 2,4-Difluorophenylpropanoic acid, and Michael additions.[2]

-

Aromatic Ring: The difluorophenyl ring can undergo electrophilic aromatic substitution, although the fluorine atoms are deactivating and ortho-, para-directing.

Spectral Characterization Insights

While specific spectral data is not widely published, the structure of trans-2,4-Difluorocinnamic acid allows for the prediction of its key spectral features, which are crucial for its identification and characterization in a laboratory setting.[2]

-

¹H NMR: The spectrum would show complex multiplets for the three aromatic protons due to H-H and H-F coupling. Two distinct doublets would be observed for the vinylic protons of the trans-alkene, with a characteristic large coupling constant (J ≈ 16 Hz). A broad singlet for the carboxylic acid proton would also be present.

-

¹³C NMR: The spectrum would display nine distinct carbon signals. The signals for the fluorinated aromatic carbons would appear as doublets or doublets of doublets due to C-F coupling, which is a key diagnostic feature.

-

¹⁹F NMR: Two distinct signals would be expected for the two chemically non-equivalent fluorine atoms at the C2 and C4 positions.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad peak around 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp peak around 1680-1710 cm⁻¹ (C=O stretch), a peak around 1625-1640 cm⁻¹ (C=C stretch), and strong absorptions in the 1100-1300 cm⁻¹ region (C-F stretches).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 184, corresponding to the molecular weight of the compound.[1]

Applications in Drug Discovery and Organic Synthesis

trans-2,4-Difluorocinnamic acid is primarily utilized as a versatile building block for constructing more complex molecules.[1][3] Its value in drug discovery stems from the advantageous properties conferred by fluorine.

-

Pharmaceutical Intermediate: The difluorophenyl moiety is a common feature in many modern pharmaceuticals. This compound serves as a starting point for synthesizing active pharmaceutical ingredients (APIs). While specific applications of the 2,4-isomer are less documented than other isomers like 3,4-difluorocinnamic acid, the general principles of using cinnamic acids as precursors for anti-inflammatory, anti-cancer, or anti-diabetic agents apply.[2]

-

Scaffold for Chemical Libraries: Its reactive handles allow for diverse modifications, making it an excellent scaffold for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, it can be used to synthesize new pesticides and herbicides, where fluorine substitution can enhance efficacy and bioavailability.[1]

Caption: Potential applications derived from this compound.

Proposed Analytical Methodology: RP-HPLC

A robust and reliable method for the quantification and purity assessment of trans-2,4-Difluorocinnamic acid can be developed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The following protocol is a validated starting point based on methods for similar aromatic acids.

1. Preparation of Solutions

-

Standard Stock Solution: Accurately weigh and dissolve 10 mg of trans-2,4-Difluorocinnamic acid in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

-

Working Standards: Prepare a series of working standards (e.g., 1-100 µg/mL) by serial dilution of the stock solution with the mobile phase.

-

Sample Solution: Prepare sample solutions by dissolving the material to be tested in the mobile phase to an expected concentration within the calibration range.

2. Chromatographic Conditions

-

Instrument: HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid to ensure the analyte is in its protonated form.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: ~270-280 nm (based on the chromophore).

-

Injection Volume: 10 µL.

3. Analysis and Quantification

-

Inject the working standards to generate a calibration curve of peak area versus concentration.

-

Inject the sample solutions.

-

Quantify the amount of trans-2,4-Difluorocinnamic acid in the samples by interpolating their peak areas from the calibration curve.

Caption: General workflow for HPLC analysis.

Safety and Handling

trans-2,4-Difluorocinnamic acid is classified as an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.

| Hazard Information | Precautionary Measures |

| GHS Classification: Warning[3][10] | Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety glasses or goggles). Use a dust mask (e.g., N95) to avoid inhalation.[3] |

| Hazard Statements: [3][10] • H315: Causes skin irritation • H319: Causes serious eye irritation • H335: May cause respiratory irritation | Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Handle in a well-ventilated area or in a fume hood. |

| Risk Statements (EU): [8][9] • R36/37/38: Irritating to eyes, respiratory system and skin | First Aid (Eyes): In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8] |

| Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperatures range from ambient to 2-8°C.[1][8] | Spills: Sweep up spilled solid material, avoiding dust generation, and place in a suitable container for disposal. |

Conclusion

trans-2,4-Difluorocinnamic acid (CAS 94977-52-3) is a highly valuable fluorinated intermediate for synthetic chemistry. Its well-defined physical properties, accessible synthesis routes, and the desirable characteristics imparted by its difluorophenyl moiety make it an important tool for researchers in drug discovery, agrochemical development, and materials science. Understanding its reactivity, analytical characterization, and proper handling procedures, as detailed in this guide, is crucial for unlocking its full potential in creating next-generation chemical entities.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - trans-2,4-Difluorocinnamic acid. Retrieved from [Link]

-

Capot Chemical. (n.d.). MSDS of Trans-2,4-Difluorocinnamic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). trans-2,4-Difluorocinnamic acid | C9H6F2O2. Retrieved from [Link]

-

Fluoropharm. (n.d.). 94977-52-3 | trans-2,4-Difluorocinnamic acid. Retrieved from [Link]

-

Journal of Agricultural, Food and Environmental Sciences. (n.d.). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Retrieved from [Link]

-

PubChemLite. (2025). This compound (C9H6F2O2). Retrieved from [Link]

-

Amerigo Scientific. (n.d.). trans-2,4-Difluorocinnamic acid (98%). Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorocinnamic acid. Retrieved from [Link]

-

American Journal of Analytical Chemistry. (n.d.). Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

-

EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

-

Studia Universitatis „Vasile Goldis” Arad. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. ossila.com [ossila.com]

- 3. trans-2,4-Difluorocinnamic acid (98%) - Amerigo Scientific [amerigoscientific.com]

- 4. 2,6-Difluorocinnamic acid [webbook.nist.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. This compound | 774-73-2 [chemicalbook.com]

- 7. 2,5-Difluorocinnamic acid [webbook.nist.gov]

- 8. 4-FLUOROCINNAMIC ACID(14290-86-9) IR Spectrum [m.chemicalbook.com]

- 9. 4-Fluorocinnamic acid | C9H7FO2 | CID 1530234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4-Difluorobenzoic acid(1583-58-0) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 2,4-Difluorocinnamic Acid

Introduction

2,4-Difluorocinnamic acid is a halogenated aromatic carboxylic acid that serves as a pivotal building block in the fields of medicinal chemistry, organic synthesis, and materials science. The strategic incorporation of fluorine atoms onto the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make fluorinated intermediates like this compound highly valuable in the rational design of novel pharmaceuticals, agrochemicals, and advanced polymers. This guide provides a comprehensive technical overview of its core properties, synthesis, characterization, and handling for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. It is crucial to note that while two CAS numbers are often associated with this compound, CAS 94977-52-3 is the most frequently cited registry number for the trans-isomer.[1][2][3][4]

| Property | Data | Source(s) |

| Chemical Formula | C₉H₆F₂O₂ | [2][3][5] |

| Molecular Weight | 184.14 g/mol | [1][2] |

| Primary CAS Number | 94977-52-3 (trans-isomer) | [1][2][3][4] |

| Synonymous CAS No. | 774-73-2 | [3][5][6][7] |

| Appearance | White to pale yellow crystalline powder or solid | [2][3][5] |

| Melting Point | 216-218 °C (lit.) | [2] |

| Purity (Typical) | ≥97% | [5] |

| Canonical SMILES | O=C(O)/C=C/c1ccc(F)cc1F | [2] |

| InChI Key | PQDXPFJQTKGTFP-DUXPYHPUSA-N |

graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Define atom nodes with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0.7!"]; C4 [label="C", pos="3.0,-0.7!"]; C5 [label="C", pos="1.8,-1.4!"]; C6 [label="C", pos="0.6,-1.4!"]; F1 [label="F", pos="1.2,2.0!"]; F2 [label="F", pos="4.3,-0.7!"]; C7 [label="C", pos="-1.3,-0.3!"]; H1 [label="H", pos="-1.5,0.6!"]; C8 [label="C", pos="-2.4, -1.0!"]; H2 [label="H", pos="-2.3,-2.0!"]; C9 [label="C", pos="-3.8,-0.5!"]; O1 [label="O", pos="-4.8,-1.2!"]; H3 [label="H", pos="-5.7,-0.8!"]; O2 [label="O", pos="-4.0,0.8!"];

// Benzene ring bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Substituents on the ring C2 -- F1 [label=""]; C4 -- F2 [label=""]; C1 -- C7 [label=""];

// Acrylic acid side chain C7 -- C8 [style=double, label=""]; C8 -- C9 [label=""]; C9 -- O1 [label=""]; O1 -- H3 [label=""]; C9 -- O2 [style=double, label=""];

// Hydrogens on the double bond C7 -- H1 [label=""]; C8 -- H2 [label=""]; }

Caption: Molecular Structure of trans-2,4-Difluorocinnamic acid.

Synthesis and Mechanism: Knoevenagel Condensation

The synthesis of cinnamic acid derivatives is well-established, with common routes including the Perkin reaction and Heck coupling. A widely utilized and reliable laboratory-scale method is the Knoevenagel condensation, which involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid.

Causality: This reaction is favored for its relatively mild conditions and high yields. The reaction is base-catalyzed, typically using pyridine as the solvent and a small amount of piperidine as a more potent basic catalyst. Pyridine serves to dissolve the reactants and activate the malonic acid, while piperidine facilitates the deprotonation to form the reactive carbanion (enolate), which then attacks the aldehyde carbonyl. Subsequent dehydration and decarboxylation lead to the final α,β-unsaturated carboxylic acid.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol describes the synthesis of trans-2,4-difluorocinnamic acid from 2,4-difluorobenzaldehyde and malonic acid.

Materials:

-

2,4-Difluorobenzaldehyde

-

Malonic Acid

-

Pyridine (anhydrous)

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine (2-3 volumes).

-

Add a catalytic amount of piperidine (approx. 0.05 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 3-4 hours. Evolution of carbon dioxide should be observed as the reaction progresses.

-

Self-Validation: Monitor the reaction's completion using Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

-

Once complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (approx. 2-3 volumes relative to the pyridine used). This step neutralizes the basic pyridine and protonates the carboxylate, causing the product to precipitate.

-

Collect the precipitated white solid by vacuum filtration.

-

Wash the solid product thoroughly with cold deionized water to remove any residual salts and acids.

-

Dry the product under vacuum to yield crude this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: A Self-Validating System

Verifying the identity, purity, and isomeric configuration of the synthesized product is critical. A combination of spectroscopic techniques provides a robust, self-validating system.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The spectrum will confirm the presence of aromatic and vinylic protons. The large coupling constant (J ≈ 16 Hz) between the two vinylic protons is diagnostic of the trans configuration. The protons on the difluorinated ring will show complex splitting patterns due to both H-H and H-F coupling.

-

¹³C NMR: The spectrum will show the expected number of carbon signals, including the carbonyl carbon (~170 ppm), vinylic carbons, and aromatic carbons. The aromatic carbon signals will exhibit splitting due to C-F coupling, which is characteristic of fluorinated benzenes.

Protocol 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

Prepare a sample as a KBr pellet or using an ATR accessory.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Expected Peaks:

-

~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1680 cm⁻¹ (strong): C=O stretch of the conjugated carboxylic acid.

-

~1630 cm⁻¹: C=C stretch of the alkene.

-

~1200-1100 cm⁻¹ (strong): C-F stretching vibrations.

-

Protocol 3: Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

-

Dissolve a small sample in a suitable solvent (e.g., methanol).

-

Analyze using Electrospray Ionization (ESI) in negative mode.

-

Expected Result: A prominent peak corresponding to the molecular ion [M-H]⁻ at m/z 183.02, confirming the molecular weight of 184.14.

Safety and Handling

This compound is classified as an irritant. Proper personal protective equipment (PPE) is mandatory.

-

Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

-

PPE: Wear protective gloves, safety goggles, and a lab coat. A NIOSH-approved dust mask is recommended when handling the powder.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Applications in Research and Development

The unique properties imparted by the fluorine atoms make this compound a valuable synthon. It is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The difluoro-phenyl motif is a common feature in many active pharmaceutical ingredients (APIs), where it can enhance metabolic stability and improve binding interactions with protein targets.

References

-

BOC Sciences via LookChem. trans-2,4-DifluoroCinnamic acid CAS NO.774-73-2. [Link]

-

Amerigo Scientific. trans-2,4-Difluorocinnamic acid (98%). [Link]

-

BuyersGuideChem. trans-2,4-Difluorocinnamic acid | C9H6F2O2. [Link]

-

BuyersGuideChem. trans-2,4-Difluorocinnamic acid | C9H6F2O2. [Link]

Sources

- 1. trans-2,4-Difluorocinnamic acid (98%) - Amerigo Scientific [amerigoscientific.com]

- 2. trans-2,4-Difluorocinnamic acid | C9H6F2O2 - BuyersGuideChem [buyersguidechem.com]

- 3. Page loading... [guidechem.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. trans-2,4-DifluoroCinnamic acid, CasNo.774-73-2 BOC Sciences United States [bocscichem.lookchem.com]

- 6. This compound | 774-73-2 [chemicalbook.com]

- 7. This compound | CAS:774-73-2 | ACCELPHARMTECH [accelpharmtech.com]

An In-depth Technical Guide to (E)-3-(2,4-Difluorophenyl)prop-2-enoic Acid

A Comprehensive Resource for Researchers in Synthetic Chemistry and Drug Discovery

Abstract

(E)-3-(2,4-Difluorophenyl)prop-2-enoic acid, commonly known as trans-2,4-Difluorocinnamic acid, is a fluorinated aromatic carboxylic acid that serves as a pivotal building block in modern organic synthesis. The strategic incorporation of two fluorine atoms onto the phenyl ring profoundly influences the molecule's electronic character, lipophilicity, and metabolic stability, rendering it an invaluable synthon for the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its applications in drug development, supported by authoritative references. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals.

Core Chemical Identity and Properties

The precise identification and characterization of a chemical entity are foundational to its successful application in research and development. The properties of trans-2,4-Difluorocinnamic acid are dictated by its unique structure, featuring a difluorinated phenyl ring conjugated to an acrylic acid moiety.

IUPAC Name and Structural Identifiers

The unambiguous IUPAC name for this compound is (E)-3-(2,4-difluorophenyl)prop-2-enoic acid . The "(E)" designation specifies the stereochemistry of the alkene, indicating that the substituent groups are on opposite sides of the double bond, corresponding to the trans isomer.

Caption: Chemical structure of (E)-3-(2,4-difluorophenyl)prop-2-enoic acid.

Physicochemical and Spectroscopic Data

A summary of key identifiers and physical properties is crucial for handling, storage, and experimental design.[1][2][3]

| Property | Value | Reference(s) |

| CAS Number | 94977-52-3 | [1][2][3] |

| Molecular Formula | C₉H₆F₂O₂ | [1][3] |

| Molecular Weight | 184.14 g/mol | [1][2][3] |

| Appearance | White to pale yellow solid/powder | [1][2] |

| Melting Point | 216-218 °C | [2][3][4] |

| Purity | Typically ≥98% | [3] |

| SMILES | C1=CC(=C(C=C1F)F)/C=C/C(=O)O | [2] |

| InChI Key | PQDXPFJQTKGTFP-DUXPYHPUSA-N | [3][5] |

Synthesis and Characterization

The synthesis of trans-2,4-Difluorocinnamic acid is most reliably achieved through well-established condensation reactions. The Knoevenagel-Doebner condensation represents a highly efficient and common method, valued for its operational simplicity and good yields.

Rationale for Synthetic Route: The Knoevenagel-Doebner Condensation

This reaction involves the condensation of an aromatic aldehyde (2,4-difluorobenzaldehyde) with a compound containing an active methylene group, typically malonic acid.[6] The choice of this pathway is underpinned by several factors:

-

High Efficiency: It provides a direct route to the desired α,β-unsaturated carboxylic acid.

-

Stereoselectivity: The reaction conditions generally favor the formation of the thermodynamically more stable (E)-isomer.

-

Process Robustness: The reaction is tolerant of a variety of functional groups on the aromatic ring.

The mechanism proceeds via the formation of a Knoevenagel adduct, which then undergoes in-situ decarboxylation upon heating, driven by the formation of a stable conjugated system. Pyridine often serves as both the solvent and the base, while a catalytic amount of piperidine is used to accelerate the initial condensation step.[7]

Caption: Workflow for the synthesis and validation of trans-2,4-Difluorocinnamic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds.[6][7]

Reagents and Equipment:

-

2,4-Difluorobenzaldehyde (1.0 eq)

-

Malonic acid (1.2 eq)

-

Pyridine (anhydrous, as solvent)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Standard glassware for work-up and recrystallization

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2,4-difluorobenzaldehyde and malonic acid.

-

Solvent and Catalyst Addition: Add pyridine as the solvent, followed by a catalytic amount of piperidine.

-

Heating: Heat the reaction mixture to reflux (approx. 115 °C) for 3-4 hours. The evolution of carbon dioxide should be observed as the reaction progresses. Progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[7] This neutralizes the pyridine and precipitates the carboxylic acid product.

-

Isolation: Collect the precipitated white solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual pyridine hydrochloride.

-

Purification: For optimal purity, the crude product should be recrystallized from an ethanol/water mixture to yield pure trans-2,4-Difluorocinnamic acid as a white crystalline solid.[7]

-

Drying: Dry the purified product under vacuum.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is required. This step is critical for validating the material before its use in subsequent applications.

| Analytical Method | Purpose | Expected Outcome |

| ¹H NMR | Structural confirmation and isomeric purity | Signals corresponding to aromatic and vinylic protons, with coupling constants for the vinylic protons confirming the (E)-stereochemistry. |

| ¹⁹F NMR | Confirmation of fluorine incorporation | Two distinct signals corresponding to the two non-equivalent fluorine atoms on the aromatic ring. |

| FT-IR Spectroscopy | Functional group identification | Characteristic absorptions for O-H (carboxylic acid), C=O (carbonyl), C=C (alkene), and C-F bonds. |

| Mass Spectrometry | Molecular weight verification | A molecular ion peak corresponding to the calculated mass of 184.14 g/mol .[5] |

| Melting Point | Purity assessment | A sharp melting point in the range of 216-218 °C, consistent with literature values.[3] |

| HPLC | Quantitative purity analysis | A major peak indicating a purity of >98%. |

Applications in Drug Development and Research

The true value of trans-2,4-Difluorocinnamic acid lies in its utility as a versatile synthetic intermediate. The difluoro substitution pattern is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity through specific fluorine-protein interactions.

While direct biological applications of the parent acid are still being explored, its role as a precursor is well-documented through analogous structures. For instance, the closely related trans-3,4-Difluorocinnamic acid is a key intermediate in synthesizing potent drug candidates.[8][9] This provides a strong rationale for the potential of the 2,4-difluoro isomer in similar applications.

Key Application Areas (based on analogous compounds):

-

Oncology: Used to synthesize substituted isoquinolones, which act as potent 5-HT₃ antagonists to manage chemotherapy-induced nausea and emesis.[7][8]

-

Cancer Therapy: Serves as a building block for psammaplin A derivatives, which function as radiosensitizers for human lung cancer, enhancing the efficacy of radiation treatment.[8][9]

-

Anti-inflammatory Agents: The cinnamic acid scaffold is a known precursor for compounds that can modulate inflammatory pathways, such as by inhibiting cyclooxygenase (COX) enzymes.[10]

-

Agrochemicals: Fluorinated aromatics are frequently used in the development of novel herbicides and fungicides due to enhanced biological activity and stability.[11]

Caption: Potential synthetic pathways from the core scaffold to bioactive molecules.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

Trans-2,4-Difluorocinnamic acid is classified with the following hazards:[3]

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[12]

-

Personal Protective Equipment:

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

(E)-3-(2,4-Difluorophenyl)prop-2-enoic acid is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its synthesis is straightforward via established methodologies like the Knoevenagel-Doebner condensation, and its identity is readily confirmed with standard analytical techniques. The strategic placement of fluorine atoms provides a powerful tool for medicinal chemists to design next-generation therapeutic agents. This guide serves as a foundational resource to enable researchers to safely and effectively utilize this versatile building block in their synthetic endeavors.

References

-

trans-2,4-Difluorocinnamic acid | C9H6F2O2 . BuyersGuideChem. [Link]

-

Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile . ResearchGate. [Link]

-

Trans-2,4-difluorocinnamic acid - Spectrum . SpectraBase. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. trans-2,4-Difluorocinnamic acid | C9H6F2O2 - BuyersGuideChem [buyersguidechem.com]

- 3. 反式-2,4-二氟肉桂酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,4-DIFLUOROCINNAMIC ACID | 774-73-2 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ossila.com [ossila.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. aksci.com [aksci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

2,4-Difluorocinnamic acid structure and stereoisomerism

An In-depth Technical Guide to the Structure and Stereoisomerism of 2,4-Difluorocinnamic Acid

Abstract

This compound is a fluorinated derivative of cinnamic acid that serves as a pivotal building block in medicinal chemistry and materials science. The strategic incorporation of two fluorine atoms onto the phenyl ring significantly modulates the molecule's electronic properties, metabolic stability, and binding affinity, rendering it a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials.[1][2][3][4] This technical guide provides a comprehensive examination of the structure of this compound, with a detailed focus on its stereoisomerism. We will explore the distinct properties of its geometric isomers, provide a robust, field-proven protocol for its synthesis and characterization, and discuss its applications, particularly within the realm of drug development. This document is intended to be an essential resource for researchers, chemists, and drug development professionals.

Introduction: The Significance of Fluorination and Cinnamic Acid Scaffolds

Cinnamic acid and its derivatives are a class of organic compounds characterized by a phenyl group attached to an acrylic acid moiety.[5] They are widely recognized as versatile precursors in the synthesis of pharmaceuticals, agrochemicals, and polymers. The strategic introduction of fluorine atoms into organic molecules—a practice known as fluorination—is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly alter a molecule's physicochemical properties. These alterations often lead to enhanced metabolic stability (by blocking sites of oxidative metabolism), increased binding affinity for target proteins, and improved membrane permeability.[3][4]

This compound merges the foundational cinnamic acid scaffold with the benefits of di-fluorination, creating a highly valuable synthon for targeted drug design and materials science applications.[1][6]

Molecular Structure and Stereoisomerism

The chemical structure of this compound consists of a benzene ring substituted with two fluorine atoms at positions 2 and 4, and a propenoic acid group at position 1.[1][6] The defining structural feature that gives rise to stereoisomerism in this molecule is the carbon-carbon double bond of the propenoic acid side chain.

Geometric (E/Z) Isomerism

The presence of a π-bond between two carbon atoms restricts free rotation, leading to the possibility of geometric isomerism, also known as cis-trans or E/Z isomerism.[7][8] For an alkene to exhibit geometric isomerism, each carbon atom of the double bond must be attached to two different groups.[8][9] In this compound, one carbon of the double bond is attached to a hydrogen atom and the 2,4-difluorophenyl group, while the other is attached to a hydrogen atom and a carboxylic acid group. This fulfills the requirement for geometric isomerism.

The isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules:

-

(Z)-Isomer : The two higher-priority groups are on the Z ame side of the double bond.

-

(E)-Isomer : The two higher-priority groups are on E pposite sides of the double bond.

For this compound, the 2,4-difluorophenyl group has a higher priority than the hydrogen atom on one carbon, and the carboxylic acid group has a higher priority than the hydrogen atom on the other. The commercially available and more stable isomer is the (E)-isomer, often referred to as trans-2,4-difluorocinnamic acid.[1][10][11]

Caption: Geometric isomers of this compound.

Physicochemical Properties

The spatial arrangement of atoms in the (E) and (Z) isomers results in different physical properties, such as melting point, solubility, and spectroscopic characteristics. The (E)-isomer is generally more stable due to reduced steric hindrance, as the bulky 2,4-difluorophenyl and carboxylic acid groups are positioned on opposite sides of the double bond.

| Property | (E)-2,4-Difluorocinnamic Acid |

| Synonyms | trans-2,4-Difluorocinnamic acid, (2E)-3-(2,4-Difluorophenyl)acrylic acid |

| CAS Number | 94977-52-3[6][12], 774-73-2[10][13] |

| Molecular Formula | C₉H₆F₂O₂[6][11][13] |

| Molecular Weight | 184.14 g/mol [6][11][13] |

| Appearance | White to off-white solid/crystalline powder[1][6][10] |

| Melting Point | 216-218 °C[11][13][14] |

| Solubility | Sparingly soluble in water[6]; Soluble in organic solvents. |

| Canonical SMILES | C1=CC(=C(C=C1F)F)/C=C/C(=O)O[11] |

| InChIKey | PQDXPFJQTKGTFP-DUXPYHPUSA-N[6][15] |

Note: Data for the (Z)-isomer is not widely reported in commercial or reference databases, reflecting the predominance and higher stability of the (E)-isomer.

Synthesis and Characterization

The synthesis of this compound is most commonly and efficiently achieved via the Knoevenagel-Doebner condensation. This method provides a reliable pathway to the thermodynamically favored (E)-isomer.

Knoevenagel-Doebner Condensation Pathway

This reaction involves the condensation of 2,4-difluorobenzaldehyde with malonic acid, catalyzed by a weak base such as pyridine, often with a co-catalyst like piperidine. The reaction proceeds through a condensed intermediate which then undergoes in-situ decarboxylation upon heating to yield the α,β-unsaturated carboxylic acid.

Causality of Experimental Choices:

-

Reactants: 2,4-difluorobenzaldehyde is the source of the substituted phenyl ring, while malonic acid provides the atoms for the propenoic acid backbone.

-

Catalyst/Solvent: Pyridine serves as both the solvent and the basic catalyst required to deprotonate malonic acid, forming the reactive nucleophile. A small amount of piperidine, a stronger base, is often added to accelerate the initial condensation step.

-

Temperature: Heating is crucial for two reasons. First, it provides the activation energy for the condensation reaction. Second, and more importantly, it drives the decarboxylation of the intermediate, pushing the equilibrium towards the final product.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Objective: To synthesize (E)-2,4-difluorocinnamic acid from 2,4-difluorobenzaldehyde and malonic acid.

Reagents & Equipment:

-

2,4-Difluorobenzaldehyde (1.0 eq)

-

Malonic acid (1.2 eq)

-

Pyridine (reagent grade, as solvent)

-

Piperidine (catalytic amount, ~2-3 drops)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

-

Solvent and Catalyst Addition: Add pyridine as the solvent (approx. 1.5-2.0 mL per mmol of aldehyde). To this solution, add 2-3 drops of piperidine.

-

Reaction: Gently heat the mixture to reflux (approx. 110-115 °C) using a heating mantle or oil bath. Vigorous evolution of carbon dioxide should be observed as the reaction proceeds. Maintain reflux for 2-3 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the aldehyde spot indicates reaction completion.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the dark reaction mixture into a beaker containing a mixture of crushed ice and an excess of concentrated HCl (e.g., 100 mL of ice and 50 mL of conc. HCl). This step neutralizes the pyridine and protonates the carboxylate, causing the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product thoroughly with cold deionized water to remove any remaining pyridine hydrochloride. The crude solid can be further purified by recrystallization from an ethanol/water mixture to yield the pure (E)-2,4-difluorocinnamic acid as a white crystalline solid.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Spectroscopic Characterization and Isomer Differentiation

Spectroscopic methods are indispensable for confirming the structure and identifying the specific stereoisomer.

-

¹H NMR Spectroscopy: Nuclear Magnetic Resonance is the most definitive method for distinguishing between (E) and (Z) isomers. The vinylic protons (the two hydrogens on the C=C double bond) exhibit a characteristic coupling constant (J-value).

-

For the (E)-isomer (trans) , the vinylic protons are on opposite sides, resulting in a large coupling constant, typically in the range of 12-18 Hz .

-

For the (Z)-isomer (cis) , the vinylic protons are on the same side, leading to a smaller coupling constant, typically 7-12 Hz .

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch (around 1680-1710 cm⁻¹), the C=C stretch (around 1625-1645 cm⁻¹), and C-F stretches (around 1100-1300 cm⁻¹).[1]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent technique for separating (E) and (Z) isomers and assessing the purity of the final product.[16][17] The isomers will typically have different retention times due to subtle differences in their polarity and shape.

Caption: Post-synthesis workflow for purification and analysis.

Applications in Drug Development and Research

The this compound moiety is a valuable pharmacophore in drug discovery. Its incorporation into larger molecules can enhance biological activity and improve pharmacokinetic profiles.

-

Building Block for Active Pharmaceutical Ingredients (APIs): It is used as a key intermediate in the synthesis of more complex molecules with therapeutic potential.[1][6] The presence of fluorine can increase lipophilicity, aiding in crossing biological membranes, and can block metabolic degradation, increasing the drug's half-life.[3][4]

-

Anticancer and Antimicrobial Research: Cinnamic acid derivatives are known to possess a range of biological activities, and fluorination can potentiate these effects.[6] this compound is explored as a precursor for compounds with potential antimicrobial and anticancer properties.[6]

-

Agrochemicals: Similar to pharmaceuticals, the structural features of this compound make it a candidate for the development of novel herbicides and fungicides, where metabolic stability and enhanced biological activity are highly desirable.[5]

Conclusion

This compound is a structurally well-defined compound whose significance is amplified by its stereochemistry. The carbon-carbon double bond gives rise to distinct (E) and (Z) geometric isomers, with the (E)-isomer being the more thermodynamically stable and commercially prevalent form. Its synthesis via the Knoevenagel-Doebner condensation is efficient and selective, and its structure can be unequivocally confirmed using modern spectroscopic techniques, particularly ¹H NMR for isomer differentiation. As a versatile fluorinated building block, this compound continues to be a compound of high interest for professionals in drug discovery, medicinal chemistry, and materials science, offering a reliable scaffold for the design of next-generation molecules with enhanced properties.

References

-

LookChem. (n.d.). trans-2,4-DifluoroCinnamic acid CAS NO.774-73-2. BOC Sciences. Retrieved from [Link]

-

Beijing Jinaoliwei Technology Development Co., Ltd. (n.d.). 2,4-二氟肉桂酸. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). trans-2,4-Difluorocinnamic acid | C9H6F2O2. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Trans-2,4-difluorocinnamic acid - Optional[Raman] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 2,5-Difluorocinnamic acid. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluorocinnamic acid. PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,5-Difluorocinnamic acid (CAS 112898-33-6). Retrieved from [Link]

-

Wikipedia. (n.d.). Stereoisomerism. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). E/Z (cis/trans) isomerism Cahn-Ingold-Prelog Priority Rules. Retrieved from [Link]

-

Study Mind. (n.d.). Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). Retrieved from [Link]

-

Amerigo Scientific. (n.d.). trans-2,4-Difluorocinnamic acid (98%). Retrieved from [Link]

-

Master Organic Chemistry. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 1.7: Stereoisomerism in Organic Molecules. Retrieved from [Link]

-

Chemguide. (n.d.). E-Z notation for geometric isomerism. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. PMC. Retrieved from [Link]

-

ResearchGate. (1982). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. Retrieved from [Link]

Sources

- 1. CAS 94977-52-3: this compound | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. Stereoisomerism - Wikipedia [en.wikipedia.org]

- 8. studymind.co.uk [studymind.co.uk]

- 9. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 10. trans-2,4-DifluoroCinnamic acid, CasNo.774-73-2 BOC Sciences United States [bocscichem.lookchem.com]

- 11. trans-2,4-Difluorocinnamic acid | C9H6F2O2 - BuyersGuideChem [buyersguidechem.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. This compound | 774-73-2 [chemicalbook.com]

- 14. This compound CAS#: 774-73-2 [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 2,4-Difluorocinnamic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2,4-Difluorocinnamic Acid in Organic Solvents

Abstract: this compound is a halogenated derivative of cinnamic acid utilized as a versatile building block in the synthesis of pharmaceuticals and other high-value organic compounds.[1] Its solubility profile is a critical parameter that dictates its utility in reaction chemistry, purification, and formulation development. However, specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. This technical guide, therefore, provides a framework for researchers and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a predictive analysis of its behavior in various solvent classes, and provide detailed, field-proven experimental protocols for accurate solubility measurement.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. The molecule consists of a phenyl ring substituted with two electron-withdrawing fluorine atoms and a propenoic acid side chain. This structure imparts a combination of hydrophobicity from the aromatic ring and polarity from the carboxylic acid group.

| Property | Value | Source |

| Chemical Formula | C₉H₆F₂O₂ | [1] |

| Molecular Weight | 184.14 g/mol | [2] |

| Appearance | White to pale yellow solid/powder | [1][2] |

| Melting Point | 216-218 °C | [2] |

| Structure | trans-2,4-Difluorocinnamic acid | |

| Water Solubility | Sparingly soluble | [1] |

The high melting point suggests strong intermolecular forces in the solid state, primarily due to hydrogen bonding between the carboxylic acid moieties and potential π-stacking of the aromatic rings. Overcoming this crystal lattice energy is a key factor in the dissolution process.

Theoretical Principles and Predictive Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means solvents with similar polarity and hydrogen bonding capabilities to the solute are more likely to be effective.

Key Molecular Interactions: The solubility of this compound is governed by a balance of interactions:

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). Solvents capable of hydrogen bonding (e.g., alcohols, acetic acid) are expected to be effective.

-

Dipole-Dipole Interactions: The fluorine atoms and the carbonyl group create significant dipole moments within the molecule, favoring interactions with polar solvents (e.g., acetone, ethyl acetate).

-

Van der Waals Forces: The aromatic ring contributes to nonpolar character, allowing for dispersion forces with less polar solvents.

The diagram below illustrates the key solute-solvent interactions that facilitate the dissolution of this compound.

Caption: Dominant intermolecular forces driving solubility.

Predicted Solubility in Common Organic Solvents: While quantitative data is scarce, we can predict a relative solubility profile based on the structure and data from analogous compounds like 4-Fluorocinnamic acid and trans-Cinnamic acid.[3][4]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Acetic Acid | High | Capable of strong hydrogen bonding with the carboxylic acid group, effectively disrupting the solute's crystal lattice.[3] |

| Polar Aprotic | DMSO, DMF, Acetone, THF | Moderate to High | Strong dipole moments can interact with the polar regions of the molecule. Solvents like DMSO are excellent hydrogen bond acceptors.[3][5] |

| Slightly Polar | Ethyl Acetate, Dichloromethane | Low to Moderate | Can engage in dipole-dipole interactions but lack hydrogen bonding donation, making them less effective at solvating the carboxylic acid group. |

| Nonpolar | Toluene, Hexane, Cyclohexane | Very Low | Lack the polarity and hydrogen bonding capability to overcome the strong intermolecular forces of the solute's crystal lattice. |

Gold-Standard Protocol: Isothermal Shake-Flask Method for Solubility Determination

To generate reliable, quantitative solubility data, the isothermal shake-flask method is the most widely accepted and rigorous approach.[6][7] This equilibrium-based method ensures the solution is truly saturated before analysis.

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is highly temperature-dependent. A constant temperature water bath is used to eliminate thermal fluctuations, ensuring data is comparable and relates to a specific energetic state.

-

Use of Excess Solid: Adding an excess of the solute guarantees that the solvent becomes fully saturated, reaching a true thermodynamic equilibrium.

-

Agitation: Constant shaking or stirring increases the surface area of the solid exposed to the solvent, accelerating the time it takes to reach equilibrium.

-

Equilibration Time: A sufficient duration (typically 24-72 hours) is critical to ensure the dissolution rate equals the precipitation rate. This is often confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration no longer changes.

-

Filtration: A sub-micron filter (e.g., 0.22 µm PTFE) is used to remove all undissolved solid particles before analysis. This is a critical step to prevent falsely elevated concentration readings.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 20-50 mg) to a series of 4 mL glass vials. The excess should be clearly visible after the equilibration period.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled water bath set to the target temperature (e.g., 25 °C / 298.15 K). Agitate for 24-48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the water bath for at least 2 hours to let undissolved solids settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed analysis vial. This step must be performed quickly to minimize solvent evaporation.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the final result in units such as mg/mL, g/L, or mol/L.

The following diagram outlines this self-validating experimental workflow.

Caption: Experimental workflow for the Isothermal Shake-Flask method.

Conclusion for the Field

For researchers in organic synthesis and drug development, a thorough understanding of the solubility of this compound is not merely academic; it is a practical necessity. While published quantitative data is limited, a robust predictive framework based on its physicochemical properties can guide solvent selection for reactions, crystallizations, and formulation studies. The detailed experimental protocol provided in this guide offers a reliable, self-validating system for generating the precise solubility data required for process optimization and successful product development. Adherence to these rigorous methods will ensure the generation of high-quality, reproducible data, accelerating research and development timelines.

References

-

BuyersGuideChem. (n.d.). trans-2,4-Difluorocinnamic acid | C9H6F2O2. Retrieved from [Link]

-

Mota, F., Queimada, A., Pinho, S., & Macedo, E. (2008). Solubility studies of trans-cinnamic acid in mixed solvents. CORE. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility measurement of syringic acid, trans-cinnamic acid, p-coumaric acid, and vanillin constituent of Deverra DC. genus in (ethyl acetate + ethyl alcohol) mixtures: Thermodynamic modeling and preferential solvation. Retrieved from [Link]

-

PubMed. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Retrieved from [Link]

-

University of California, Los Angeles. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. trans-2,4-Difluorocinnamic acid | C9H6F2O2 - BuyersGuideChem [buyersguidechem.com]

- 3. Page loading... [guidechem.com]

- 4. trans-Cinnamic acid, 99+% | Fisher Scientific [fishersci.ca]

- 5. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 2,4-Difluorocinnamic Acid: Melting Point and Thermal Behavior

Executive Summary

2,4-Difluorocinnamic acid is a pivotal building block in contemporary medicinal chemistry and materials science, valued for the strategic introduction of fluorine atoms to modulate molecular properties. A precise understanding of its fundamental physicochemical characteristics, particularly its melting and boiling points, is critical for its effective use in synthesis, purification, and formulation. This guide provides an in-depth analysis of the melting point of this compound, outlines a robust protocol for its experimental determination, and discusses the thermodynamic challenges associated with measuring its boiling point. We will delve into the causality behind experimental best practices, ensuring that researchers can confidently verify the identity and purity of this key synthetic intermediate.

Introduction to this compound

Compound Overview

This compound, specifically the trans or (E)-isomer, is an aromatic carboxylic acid.[1][2] Its structure consists of a cinnamic acid backbone with two fluorine atoms substituted at the 2 and 4 positions of the phenyl ring.[2] This substitution pattern significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor in drug discovery.[2] It typically presents as a white to pale yellow crystalline powder.[1][2]

Significance in Research and Development

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug development to enhance properties such as binding affinity, metabolic stability, and bioavailability. Fluorinated building blocks like this compound are therefore of high interest. While specific applications are often proprietary, related isomers like trans-3,4-Difluorocinnamic acid are used in the synthesis of potent 5-HT3 antagonists for anti-cancer therapies and in the development of radiosensitizers for human lung cancer.[3] This highlights the critical role of difluorocinnamic acid scaffolds in creating advanced pharmaceutical agents.

Core Physicochemical Properties

A compound's physical constants are its fingerprint, offering primary indicators of identity and purity.

Summary of Properties

The key identifying properties for trans-2,4-Difluorocinnamic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 94977-52-3 | [1][2] |

| Molecular Formula | C₉H₆F₂O₂ | [1][2] |

| Molecular Weight | 184.14 g·mol⁻¹ | [1][2] |

| Appearance | White to pale yellow powder/solid | [1][2] |

| Melting Point | 216-218 °C (lit.) | [1][4] |

| Boiling Point | Not reported; likely decomposes | N/A |

Melting Point

The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range, typically 0.5-1.5 °C.[5] The literature value for this compound is a sharp range of 216-218 °C , indicative of a high degree of crystalline order and strong intermolecular forces, likely hydrogen bonding between the carboxylic acid moieties and dipole-dipole interactions enhanced by the fluorine atoms.[1][4]

The presence of even small amounts of soluble impurities will disrupt the crystal lattice, causing a depression of the melting point and a broadening of the melting range (e.g., >3 °C).[5][6] Therefore, melting point determination is a fundamental and highly reliable technique for the initial assessment of purity.

Boiling Point and Thermal Stability

A boiling point for this compound is not reported in standard chemical literature. This is not an omission but rather an indication that the compound likely decomposes at temperatures below its theoretical boiling point under atmospheric pressure. Its high melting point suggests that a significant amount of energy is required to overcome the intermolecular forces to enter the liquid phase, and even more would be needed to achieve the vapor phase. Aromatic carboxylic acids are susceptible to thermal decarboxylation (loss of CO₂) at elevated temperatures. It is therefore presumed that before a vapor pressure of 1 atm is reached, the compound degrades. For this reason, standard boiling point determination methods are not applicable.

Experimental Determination of Melting Point

The following protocol describes a self-validating system for accurately determining the melting point of this compound using the capillary method, which is suitable for standard laboratory equipment such as a Mel-Temp apparatus or a Thiele tube.

Principle of Melting Point Analysis

This technique relies on the precise measurement of the temperature at which the solid and liquid phases of a sample are in equilibrium.[5] A slow, controlled heating rate is paramount to ensure thermal equilibrium between the heating source, the thermometer, and the sample itself.[7] Heating too rapidly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an artificially high and broad melting range.[6]

Recommended Protocol: Capillary Method

-

Sample Preparation:

-

Place a small amount (~10-20 mg) of this compound on a clean, dry watch glass or piece of weighing paper.

-

Using a spatula, crush the sample into a fine, uniform powder. This is crucial for consistent packing and efficient heat transfer.[8]

-

Invert a capillary tube (sealed at one end) and press the open end into the powder multiple times to collect a small amount of sample.

-

-

Capillary Packing:

-

Tap the sealed end of the capillary tube gently on a hard surface to move the powder to the bottom.

-

To achieve dense packing, drop the capillary tube, sealed-end down, through a long glass tube (e.g., a 1-meter length of glass tubing) onto the benchtop. Repeat 3-4 times.

-

The final packed sample height should be no more than 2-3 mm.[7] An excessive amount of sample will lead to a larger temperature gradient within the sample, causing an artificially broad melting range.

-

-

Measurement - Initial (Rapid) Determination:

-

Place the packed capillary into the heating block of the melting point apparatus.

-

Heat the sample rapidly (10-15 °C per minute) and observe to find an approximate melting temperature. This initial run is for range-finding and is not the true value.

-

-

Measurement - Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step.

-

Prepare a fresh sample in a new capillary tube. Never re-use a melted sample, as decomposition may have occurred.[7]

-

Place the new capillary in the apparatus and heat rapidly until the temperature is ~15 °C below the approximate melting point.

-

Crucially, reduce the heating rate to 1-2 °C per minute. [7] This slow rate ensures thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T_start).

-

Continue heating at the slow rate and record the temperature at which the last crystal of solid melts completely (T_end).

-

The melting point is reported as the range from T_start to T_end.

-

-

Validation and Confirmation:

-

Repeat the accurate determination at least once with a fresh sample to ensure reproducibility.

-

For identity confirmation, perform a mixed melting point determination.[5] Mix the unknown sample with an authentic, known sample of this compound. If the melting point of the mixture is sharp and undepressed (i.e., remains at 216-218 °C), the unknown is confirmed.[5][6] If the melting point is depressed and broad, the unknown is a different compound.

-

Workflow for Melting Point Determination

The following diagram illustrates the logical flow for an accurate and self-validating melting point determination.

Caption: Workflow for accurate melting point determination.

Conclusion

For researchers and drug development professionals, this compound is a valuable synthetic intermediate. Its identity and purity can be reliably established through its characteristic melting point of 216-218 °C .[1][4] Adherence to a meticulous experimental protocol, including proper sample preparation and a slow heating rate of 1-2 °C per minute near the melting point, is essential for obtaining accurate and reproducible results.[7] The absence of a reported boiling point is a critical piece of data in itself, strongly suggesting thermal decomposition at elevated temperatures. This thermal instability must be considered during reaction planning, particularly in high-temperature synthetic procedures or when considering purification by distillation.

References

-

trans-2,4-Difluorocinnamic acid | C9H6F2O2. BuyersGuideChem. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Melting Point Determination. University of Missouri–St. Louis. [Link]

-

Chemical Properties of 2,5-Difluorocinnamic acid (CAS 112898-33-6). Cheméo. [Link]

-

experiment (1) determination of melting points. University of Technology, Iraq. [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. University of Technology, Iraq. [Link]

-

Melting Point Determination: Lab Experiment. Studylib. [Link]

Sources

- 1. trans-2,4-Difluorocinnamic acid | C9H6F2O2 - BuyersGuideChem [buyersguidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. ossila.com [ossila.com]

- 4. This compound | 774-73-2 [chemicalbook.com]

- 5. athabascau.ca [athabascau.ca]

- 6. Melting Point Determination [cs.gordon.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. studylib.net [studylib.net]

A Technical Guide to the Spectral Analysis of 2,4-Difluorocinnamic Acid

This guide provides an in-depth technical overview of the core spectroscopic techniques used to characterize 2,4-Difluorocinnamic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation. Our focus is on building a self-validating understanding of the molecule's structure through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound (C₉H₆F₂O₂) is a halogenated derivative of cinnamic acid. The introduction of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive compounds.[1] Accurate structural elucidation and confirmation are paramount in the development of any new chemical entity. This guide provides a foundational understanding of how to acquire and interpret the spectral data of this compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the aromatic substitution pattern, the stereochemistry of the alkene, and the presence of the carboxylic acid group.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Rationale: The choice of solvent is critical for NMR analysis. The solvent must dissolve the analyte and should not have signals that overlap with the analyte's signals. Deuterated solvents are used to avoid a large solvent signal in ¹H NMR and to provide a lock signal for the spectrometer.[2] For a carboxylic acid like this compound, a polar solvent such as DMSO-d₆ or Methanol-d₄ is a good choice. We will proceed with DMSO-d₆ as it is excellent at dissolving carboxylic acids and its residual proton signal (around 2.50 ppm) and carbon signals (around 39.52 ppm) are well-defined.[1]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Caption: General workflow for NMR analysis.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of this compound is expected to show signals for the vinylic protons, the aromatic protons, and the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |